Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate

Corrosion inhibition Mild steel Pyrazolone derivatives

Researchers requiring a thermally robust pyrazolone coupling component for exothermic azo dye synthesis often encounter batch failures due to premature decomposition of lower-melting alternatives. Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate (CAS 89-33-8) resolves this with a 252°C decomposition point, providing wide process latitude during scale-up. • Thermal Stability: 252°C decomposition point vs. 127°C for 3-methyl analog, preventing thermal excursions. • Corrosion Inhibition: Delivers 91% efficiency at 1.0×10⁻³ mol/L on mild steel in acid pickling, matching leading analogs. • Dye Synthesis: Ethanolamine-process use eliminates hypsochromic carboxyl contaminants, ensuring high light- and moisture-fastness pigments. • Supply Chain: Available in ≥98% purity with global ambient shipping and full documentation support.

Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
CAS No. 89-33-8
Cat. No. B1583409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate
CAS89-33-8
Molecular FormulaC12H12N2O3
Molecular Weight232.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=O)C1)C2=CC=CC=C2
InChIInChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-11(15)14(13-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
InChIKeyWBFXQKNQVZMOSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility32.1 [ug/mL]

Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate Sourcing & Chemical Identity


Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate, also designated as 1-phenyl-3-carbethoxy-5-pyrazolone, is a pyrazolone derivative with the molecular formula C12H12N2O3 and a molecular weight of 232.24 g/mol [1]. This compound, identified by CAS 89-33-8 and UNII 87C344GV0D, is characterized by a pyrazolone core bearing an ethoxycarbonyl group at the 3-position and a phenyl ring at the 1-position [1][2]. Commercial availability typically includes purity grades of ≥95% to 98% from various global suppliers, supporting its role as a strategic intermediate in dye, pigment, and organic synthesis workflows .

Structural Specificity and Substitution Risk


The performance of Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate in downstream applications is intrinsically tied to its unique substitution pattern—specifically the ethoxycarbonyl moiety at the 3-position and the phenyl ring at N1. Generic substitution with other pyrazolone derivatives, such as 3-methyl-1-phenyl-5-pyrazolone (PMP, CAS 89-25-8) or unsubstituted pyrazolones, directly alters critical properties including thermal stability, coupling reactivity in azo dye synthesis, and electrochemical behavior in corrosion inhibition [1][2]. For example, replacement of the 3-carbethoxy group with a 3-methyl group results in a markedly different melting point profile and demonstrably shifts corrosion inhibition efficiency by a quantifiable margin, rendering the alternative unsuitable for processes optimized around CAS 89-33-8 [2][3].

Quantitative Evidence vs Key Comparators


Mild Steel Corrosion Inhibition: PCP vs. PMP

In a comparative study of pyrazolone-based corrosion inhibitors for mild steel in 1 mol/L HCl, Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate (PCP) achieved a maximum inhibition efficiency of 91%, compared to 93% for its 3-methyl analog, 1-phenyl-3-methyl-5-pyrazolone (PMP), both at an inhibitor concentration of 1.0×10⁻³ mol/L [1]. The marginal difference of 2 percentage points underscores that while PMP offers a slight edge in raw efficiency, PCP provides a near-equivalent, structurally distinct alternative that may offer advantages in formulation compatibility or environmental profile due to the presence of the carbethoxy group.

Corrosion inhibition Mild steel Pyrazolone derivatives

Chromiferous Dyestuff Synthesis: Precursor Quality

In the industrial synthesis of chromiferous complex dyestuffs, the use of 1-phenyl-3-carbethoxy-5-pyrazolone (CAS 89-33-8) as a precursor, when coupled with ethanolamine in the amidation step, virtually eliminates the formation of undesired carboxyl byproducts that arise when ammonia is employed with 1-phenyl-3-carbamoyl-5-pyrazolone [1]. Specifically, the traditional method using ammonia leads to a 'variable and not negligible proportion' of hypsochromic, inferior fastness carboxyl complexes, whereas the ethanolamine route with the carbethoxy precursor yields dyestuffs containing 'no or very little' of these contaminants, thereby ensuring 'excellent coloristic properties' [1].

Azo dye synthesis Chromiferous complexes Pyrazolone coupling components

Thermal Stability: Melting Point vs 3-Methyl Analog

Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate exhibits a melting point with decomposition at 252°C, as specified by multiple chemical suppliers . In stark contrast, the structurally similar 3-methyl-1-phenyl-5-pyrazolone (PMP, CAS 89-25-8) melts without decomposition at 127°C [1]. This 125°C differential in the thermal event highlights the superior thermal resilience imparted by the 3-carbethoxy substituent, a critical parameter for processes involving elevated temperatures or exothermic reactions.

Thermal stability Melting point Pyrazolone physical properties

Commercial Purity Grade Consistency

Commercial offerings of Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate consistently provide high purity grades, with typical specifications ranging from 95% (Sigma-Aldrich) to 98% minimum (Capot Chem) . This compares favorably to less stringently specified pyrazolone intermediates often supplied at 90-95% purity without detailed impurity profiling. The availability of verified purity at the 98% level reduces the need for in-house purification, streamlining downstream synthesis workflows.

Purity specification Quality control Chemical procurement

FDA UNII Assignment and Regulatory Status

Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate has been assigned the Unique Ingredient Identifier (UNII) 87C344GV0D by the U.S. Food and Drug Administration, formally recognizing it as a distinct chemical entity of potential pharmaceutical relevance [1]. This official designation contrasts with numerous closely related pyrazolone derivatives that lack a UNII entry, signaling that CAS 89-33-8 has been identified as a discrete substance for drug formulation or excipient tracking purposes. The UNII facilitates regulatory dossier preparation and supply chain traceability in GMP contexts.

Pharmaceutical intermediate Regulatory compliance UNII

Key Application Scenarios


High-Temperature Synthesis & Exothermic Coupling

The 252°C decomposition point of CAS 89-33-8, substantially higher than that of 3-methyl-1-phenyl-5-pyrazolone (127°C), makes it the preferred coupling component in exothermic azo dye syntheses where thermal management is critical . Its resilience to decomposition allows for wider process latitude, reducing the risk of batch failure due to unintended thermal excursions during scale-up .

Corrosion Inhibitor Formulation Development

When developing corrosion inhibitor packages for mild steel acid pickling, CAS 89-33-8 provides a 91% inhibition efficiency at 1.0×10⁻³ mol/L, performing within 2 percentage points of the methyl analog PMP [1]. This near-equivalent performance, coupled with its distinct chemical identity (carbethoxy vs. methyl), allows formulators to navigate patent landscapes or adjust solubility and compatibility profiles without sacrificing efficacy [1].

GMP Pharmaceutical Intermediate Supply Chain

The FDA-assigned UNII 87C344GV0D distinguishes CAS 89-33-8 as a recognized chemical entity suitable for pharmaceutical development [2]. Research teams leveraging this compound as an intermediate in API synthesis can expedite regulatory documentation, as the UNII provides a standardized, globally accepted substance identifier that streamlines CMC sections of investigational and marketing applications [2].

High-Performance Azo Pigment Manufacturing

In the production of chromiferous complex dyestuffs for coloring synthetic polyamides and leather, the use of CAS 89-33-8 with ethanolamine virtually eliminates the formation of hypsochromic, low-fastness carboxyl contaminants that plague traditional ammonia-based processes [3]. This ensures the resulting azo pigments meet stringent fastness specifications for light and moisture, a critical quality differentiator for high-value textile and leather applications [3].

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